2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
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Overview
Description
2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with two methyl groups and a morpholinylcyclobutylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the cyclobutylmethyl intermediate: This step involves the reaction of cyclobutanone with morpholine in the presence of a suitable catalyst to form the morpholinylcyclobutylmethyl intermediate.
Sulfonamide formation: The intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups present in the molecule.
Substitution: The benzene ring and the sulfonamide group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring or the sulfonamide group.
Scientific Research Applications
2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.
Materials Science: The compound’s unique structure can be exploited in the design of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological targets, potentially inhibiting enzyme activity or modulating receptor function. The morpholinylcyclobutylmethyl group may enhance the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzenesulfonamide: Lacks the morpholinylcyclobutylmethyl group, which may result in different biological activity and properties.
N-[(1-Morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide: Lacks the methyl groups on the benzene ring, which can affect its reactivity and binding properties.
Uniqueness
2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is unique due to the presence of both the morpholinylcyclobutylmethyl group and the methyl-substituted benzene ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-4-5-15(2)16(12-14)23(20,21)18-13-17(6-3-7-17)19-8-10-22-11-9-19/h4-5,12,18H,3,6-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRSOIMUSPWGBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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